molecular formula C11H18N2O2 B2444225 Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1259065-53-6

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2444225
CAS No.: 1259065-53-6
M. Wt: 210.277
InChI Key: KRELGNRKLFVEIM-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 4-position, a tert-butyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. The tert-butyl group is known for its steric hindrance, which can influence the compound’s reactivity and stability .

Properties

IUPAC Name

ethyl 1-tert-butyl-3-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-13(11(3,4)5)12-8(9)2/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRELGNRKLFVEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been reported to facilitate the direct introduction of tert-butyl groups into organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of alkylated or arylated pyrazole derivatives .

Scientific Research Applications

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Ethyl 1-(tert-butyl)-3-isopropyl-1H-pyrazole-4-carboxylate: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the specific combination of functional groups, which confer distinct steric and electronic properties. The presence of the tert-butyl group provides significant steric hindrance, affecting the compound’s reactivity and interactions with biological targets.

Biological Activity

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate (ETBMPC) is an organic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

ETBMPC features a unique structure characterized by:

  • Pyrazole ring : A five-membered ring with two adjacent nitrogen atoms.
  • Functional groups : An ethyl ester at the 4-position, a tert-butyl group at the 1-position, and a methyl group at the 3-position.

This structural configuration influences its reactivity, stability, and interactions with biological targets.

The biological activity of ETBMPC is primarily attributed to its interaction with specific enzymes and receptors. The tert-butyl group introduces steric hindrance, which can enhance binding affinity and selectivity. The pyrazole ring is capable of participating in hydrogen bonding and π-π interactions, further modulating its biological effects.

Anti-inflammatory Activity

ETBMPC has been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. A recent study demonstrated that pyrazole derivatives exhibit significant COX-2 inhibitory activity, making them potential candidates for anti-inflammatory therapies.

CompoundCOX-2 Inhibition IC50 (μM)Selectivity Index
ETBMPC0.034>353.8
Celecoxib0.054Reference

The selectivity index indicates that ETBMPC may offer a safer profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib due to reduced ulcerogenic effects.

Anticancer Activity

Research has also highlighted the anticancer potential of ETBMPC and related pyrazole compounds. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival.

Case Studies

  • Study on COX Inhibition : A study involving a series of substituted pyrazole derivatives reported that ETBMPC exhibited a high degree of COX-2 selectivity with minimal side effects observed in histopathological evaluations of treated rats .
  • Anticancer Efficacy : Another investigation demonstrated that ETBMPC effectively inhibited the proliferation of breast cancer cells through the activation of apoptotic pathways. The study found a significant reduction in cell viability at concentrations as low as 10 μM .

Synthesis and Applications

ETBMPC serves as a valuable building block in organic synthesis, particularly in developing more complex heterocyclic compounds. Its applications extend beyond pharmaceuticals; it is also utilized in agrochemical formulations due to its bioactive properties.

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